Navigating the Landscape of Substituted Benzoic Acids: A Technical Guide to 2,6-Dimethoxybenzoic Acid
Navigating the Landscape of Substituted Benzoic Acids: A Technical Guide to 2,6-Dimethoxybenzoic Acid
A Note to the Researcher: Initial inquiries for a comprehensive technical guide on 2,6-Dimethoxy-3-methylbenzoic acid revealed a significant scarcity of publicly available data for this specific isomer. While its methyl ester is cataloged under CAS number 5211-65-4, indicating its existence, detailed physicochemical properties, established synthesis protocols, and biological activity for the parent acid are not readily found in scientific literature or chemical databases.
In the spirit of providing a valuable and data-rich resource for researchers in drug development, this guide will instead focus on the well-characterized and commercially available positional isomer, 2,6-Dimethoxybenzoic acid (CAS No. 1466-76-8) . The structural similarity of this compound makes it a relevant and instructive analogue. This document will provide an in-depth exploration of its properties, synthesis, and potential applications, offering a solid foundation for scientists working with substituted benzoic acid scaffolds.
Core Compound Identification and Properties
2,6-Dimethoxybenzoic acid is a polyphenolic compound that has garnered interest in various scientific fields. Its rigid structure, featuring two methoxy groups ortho to the carboxylic acid, imparts unique chemical and physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 1466-76-8 | [1] |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| IUPAC Name | 2,6-dimethoxybenzoic acid | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 185-187 °C | [2] |
| Water Solubility | 0.35 g/100 mL (25 °C) | |
| LogP | 0.66 | [1] |
Synthesis and Chemical Reactivity
The synthesis of 2,6-dimethoxybenzoic acid can be achieved through various methods. A common laboratory-scale preparation involves the carboxylation of 1,3-dimethoxybenzene.
Experimental Protocol: Carboxylation of 1,3-Dimethoxybenzene
This protocol is based on established methods for the synthesis of benzoic acid derivatives.[3]
Materials:
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1,3-Dimethoxybenzene
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Sodium metal
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Anhydrous Toluene
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Chlorooctane or Chloropropane
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Carbon Dioxide (dry ice or gas)
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Methanol
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Concentrated Hydrochloric Acid
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Acetone
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Hexane
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add sodium metal to anhydrous toluene.
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Heat the mixture to reflux for 30 minutes with vigorous stirring to create a fine sodium dispersion.
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Cool the mixture to room temperature.
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Sequentially add 1,3-dimethoxybenzene and a chloroalkane (e.g., chlorooctane or chloropropane).
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Stir the reaction mixture at room temperature for 2 hours.
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Introduce a source of carbon dioxide (e.g., crushed dry ice or by bubbling CO₂ gas) into the reaction mixture and continue stirring for 12 hours at room temperature.
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Carefully quench the excess sodium by the slow addition of methanol.
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Acidify the mixture with concentrated hydrochloric acid.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in acetone and filter to remove inorganic salts.
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Recrystallize the crude product from an acetone/hexane mixture to yield pure 2,6-dimethoxybenzoic acid.
Causality of Experimental Choices:
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The use of sodium metal and a chloroalkane facilitates the formation of an organosodium intermediate, which is a potent nucleophile.
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The subsequent addition of carbon dioxide allows for the electrophilic attack by CO₂ on the aromatic ring, leading to the formation of the carboxylate salt.
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Acidification protonates the carboxylate to yield the final benzoic acid product.
Applications in Drug Discovery and Chemical Biology
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents.[4] 2,6-Dimethoxybenzoic acid, in particular, holds potential in several areas:
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Intermediate for Bioactive Molecules: It is a key intermediate in the synthesis of γ-resorcylic acid, a compound investigated for its potential activity against rheumatic fever.[3]
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Scaffold for Enzyme Inhibitors: The benzoic acid moiety can act as a pharmacophore that interacts with the active sites of various enzymes. The methoxy groups can be modified to enhance binding affinity and selectivity.
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Natural Product Synthesis: 2,6-Dimethoxybenzoic acid is used in the synthesis of coumarins related to Novobiocin, which are potent inhibitors of heat-shock protein 90 (Hsp90), a target in cancer therapy.
The general biological relevance of dimethoxybenzene derivatives is broad, with various isomers exhibiting antioxidant, antimicrobial, and anticancer properties.[4] The specific biological activities of 2,6-dimethoxybenzoic acid are an area ripe for further investigation.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2,6-dimethoxybenzoic acid.
Hazard Identification:
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Eye Irritation: May cause serious eye irritation.[2]
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Skin Irritation: May cause skin irritation.[2]
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Respiratory Irritation: May cause respiratory tract irritation.[5]
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Acute Oral Toxicity: Harmful if swallowed.[1]
Recommended Handling Procedures:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
While the specific compound 2,6-dimethoxy-3-methylbenzoic acid remains poorly documented, its isomer, 2,6-dimethoxybenzoic acid, presents a well-characterized and accessible alternative for researchers. Its established synthesis, known properties, and role as a versatile chemical intermediate make it a valuable tool in the design and synthesis of novel bioactive molecules. Further exploration of its biological activities could unveil new therapeutic potentials, contributing to the ever-expanding landscape of drug discovery.
References
Sources
- 1. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethoxybenzoic acid 98 1466-76-8 [sigmaaldrich.com]
- 3. 2,6-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-Dimethoxybenzoic acid | CAS#:1466-76-8 | Chemsrc [chemsrc.com]
